Su5201
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SU 5201 involves multiple steps, typically starting with the preparation of the core indolinone structure. The process includes:
Formation of the Indolinone Core: This step involves the cyclization of an appropriate precursor to form the indolinone ring.
Chlorination: Introduction of chlorine atoms into the aromatic ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of SU 5201 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled temperatures and pressures.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
SU 5201 undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in SU 5201 can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
SU 5201 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cytokine signaling and immune response modulation.
Medicine: Investigated for its potential therapeutic effects in conditions involving excessive IL-2 production, such as autoimmune diseases and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
SU 5201 exerts its effects by inhibiting the production of interleukin-2 (IL-2). It binds to specific molecular targets involved in the IL-2 signaling pathway, thereby preventing the activation and proliferation of T-cells. This inhibition can modulate the immune response, making it a valuable tool in research focused on immune-related diseases .
Comparison with Similar Compounds
Similar Compounds
SU 5416: Another indolinone derivative known for its role as a vascular endothelial growth factor receptor (VEGFR) inhibitor.
SU 6668: Inhibits multiple receptor tyrosine kinases, including VEGFR, platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).
Uniqueness of SU 5201
SU 5201 is unique due to its specific inhibition of IL-2 production, which distinguishes it from other compounds that target different pathways or receptors. This specificity makes it particularly useful in research focused on immune modulation and cytokine signaling .
If you have any further questions or need more details, feel free to ask!
Properties
IUPAC Name |
(3Z)-3-[(3,4-dichlorophenyl)methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO/c16-12-6-5-9(8-13(12)17)7-11-10-3-1-2-4-14(10)18-15(11)19/h1-8H,(H,18,19)/b11-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJZXLNWNCVIMJ-XFFZJAGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.